molecular formula C10H11F2N5O3 B12078221 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-

9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-

Cat. No.: B12078221
M. Wt: 287.22 g/mol
InChI Key: OOSVZNYQTCFEON-UHFFFAOYSA-N
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Description

“9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors. The specific synthetic route for “9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” would likely involve the following steps:

    Glycosylation: The attachment of the sugar moiety (2-deoxy-2-fluoro-beta-D-arabinofuranosyl) to the purine base (9H-Purin-6-amine).

    Fluorination: Introduction of the fluorine atoms at specific positions on the sugar and purine base.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Nucleoside analogs can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Addition of hydrogen atoms to double bonds or carbonyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sugar moiety may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups to the purine base.

Scientific Research Applications

Nucleoside analogs like “9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” have a wide range of scientific research applications:

    Chemistry: Used as building blocks in the synthesis of more complex molecules.

    Biology: Studied for their effects on cellular processes and DNA/RNA synthesis.

    Medicine: Investigated as potential antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA during replication or transcription. This can lead to:

    Chain termination: The analog prevents further elongation of the nucleic acid chain.

    Mutagenesis: The analog induces mutations in the genetic material.

    Enzyme inhibition: The analog inhibits enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyladenine (F-ara-A): Another fluorinated nucleoside analog with antiviral and anticancer properties.

    2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine (F-ara-C): Used in the treatment of certain cancers.

Uniqueness

“9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” may have unique properties due to the specific positioning of the fluorine atoms, which can influence its biological activity and stability.

Properties

Molecular Formula

C10H11F2N5O3

Molecular Weight

287.22 g/mol

IUPAC Name

5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)

InChI Key

OOSVZNYQTCFEON-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N

Origin of Product

United States

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